molecular formula C19H16N4O5S B2628744 N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 891122-94-4

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2628744
CAS No.: 891122-94-4
M. Wt: 412.42
InChI Key: ZXSGVPZGTRUJCJ-UHFFFAOYSA-N
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Description

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a useful research compound. Its molecular formula is C19H16N4O5S and its molecular weight is 412.42. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is known to interact with several targets. The trimethoxyphenyl (TMP) group, which is a part of the compound’s structure, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The mode of action of this compound involves its interaction with these targets. The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction leads to the inhibition of these proteins, resulting in the anti-cancer effects observed.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its anti-cancer effects. By inhibiting proteins such as tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β, the compound disrupts the normal functioning of these proteins, leading to the death of cancer cells .

Pharmacokinetics

The tmp group, which is a part of the compound’s structure, is known to be incorporated in a wide range of therapeutically interesting drugs . These drugs have demonstrated significant efficacy, suggesting that the TMP group may contribute to favorable ADME properties.

Result of Action

The result of the action of this compound is the inhibition of several proteins, leading to the death of cancer cells . This compound has displayed notable anti-cancer effects, surpassing the activity of other derivatives at comparable concentrations .

Biochemical Analysis

Biochemical Properties

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The trimethoxyphenyl group in this compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions suggest that this compound may have potential anti-cancer properties by disrupting critical cellular processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with tubulin can lead to the inhibition of microtubule polymerization, affecting cell division and proliferation . Additionally, its impact on Hsp90 and TrxR can alter protein folding and redox balance, respectively, further influencing cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. The trimethoxyphenyl group fits into the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Additionally, the compound’s interaction with Hsp90 and TrxR suggests potential roles in protein homeostasis and redox regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradationIn vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. Higher doses can lead to adverse effects, including toxicity and organ damage. Threshold effects have been observed, indicating a need for careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism may involve phase I and phase II reactions, leading to the formation of metabolites that can influence its bioactivity. The interaction with enzymes such as cytochrome P450 can affect metabolic flux and metabolite levels, impacting the compound’s overall pharmacokinetics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interaction with transporters such as P-glycoprotein (P-gp), which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-25-13-6-11(7-14(26-2)16(13)27-3)18-22-23-19(28-18)21-17(24)10-4-5-12-15(8-10)29-9-20-12/h4-9H,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSGVPZGTRUJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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